2,5-dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide
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Overview
Description
“2,5-dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of “2,5-dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide” is complex, with multiple functional groups. It includes a benzenesulfonamide group, a morpholinopyrimidinyl group, and two chlorine atoms attached to the benzene ring .Chemical Reactions Analysis
While specific chemical reactions involving “2,5-dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide” are not available, related compounds such as 2,4-dichloro-5-methylpyrimidine have been used in the synthesis of other compounds .Scientific Research Applications
Antimicrobial and Antitumor Activity
Research has revealed that certain benzenesulfonamide derivatives possess significant antimicrobial and antitumor properties. For instance, compounds with modifications in the pyrimidine and benzenesulfonamide portions have been evaluated for their effectiveness against various bacterial and fungal strains, as well as their potential in combating cancer cell lines. This indicates a promising avenue for the development of new therapeutic agents based on the structural framework of benzenesulfonamide derivatives (Ranganatha et al., 2018; Sławiński & Brzozowski, 2006).
Carbonic Anhydrase Inhibition
Novel ureido benzenesulfonamides incorporating triazine moieties have been identified as potent inhibitors of carbonic anhydrase (CA), especially the tumor-associated isoforms CA IX and XII. These findings suggest the potential of these compounds in developing anticancer strategies targeting CA isoforms, highlighting their therapeutic relevance (Lolak et al., 2019; Lolak et al., 2019).
Enzyme Inhibition and Antioxidant Properties
Studies on sulfonamides incorporating triazine motifs have shown not only enzyme inhibitory actions against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase but also antioxidant properties. These activities are important for the potential treatment of neurodegenerative diseases and conditions associated with oxidative stress (Lolak et al., 2020).
Synthesis and Drug Development
The research also extends to the synthesis and biological evaluation of various derivatives for potential drug development. This includes the exploration of different substituents and structural motifs to enhance biological activity and selectivity towards certain targets. The synthesis methodologies, along with biological evaluations, contribute to the development of novel compounds with potential therapeutic applications (Ghorab et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-dichloro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O3S/c15-10-1-2-12(16)13(7-10)24(21,22)19-11-8-17-14(18-9-11)20-3-5-23-6-4-20/h1-2,7-9,19H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUHFTXAEONBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide |
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